5-({7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)PENTANENITRILE
Overview
Description
5-({7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)PENTANENITRILE is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a fluorobenzyl group, a dimethyl-dioxo-purinyl moiety, and a pentanenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)PENTANENITRILE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving guanine or its derivatives.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with the purine core.
Attachment of the Pentanenitrile Chain: The pentanenitrile chain is attached through a thiol-ene reaction, where a thiol group on the purine core reacts with a pentanenitrile derivative under UV light or radical initiators.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-({7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)PENTANENITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with various functional groups replacing the fluorine atom.
Scientific Research Applications
5-({7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)PENTANENITRILE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It finds use in the development of novel materials and as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-({7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)PENTANENITRILE involves its interaction with specific molecular targets. The compound binds to purine receptors or enzymes, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorobenzyl group.
Purine Derivatives: Compounds like guanine and adenine that share the purine core structure.
Uniqueness
5-({7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)PENTANENITRILE is unique due to its combination of a fluorobenzyl group, a dimethyl-dioxo-purinyl moiety, and a pentanenitrile chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-[7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylpentanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O2S/c1-23-16-15(17(26)24(2)19(23)27)25(12-13-8-4-5-9-14(13)20)18(22-16)28-11-7-3-6-10-21/h4-5,8-9H,3,6-7,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDCLQQIFYDJDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCCCCC#N)CC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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